molecular formula C10H14N2O3S B2401728 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol CAS No. 726151-75-3

2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Cat. No. B2401728
M. Wt: 242.29
InChI Key: BUWCJYVBLURXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.3 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is 1S/C10H14N2O3S/c11-9-7-8(3-4-10(9)13)16(14,15)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Sulfonyl Pyrrolidine Derivatives

  • Acid-catalyzed reactions involving compounds like 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols can form new 1-(arylsulfonyl)pyrrolidines. This process is a method for synthesizing pyrrolidine-1-sulfonylarene derivatives, potentially applicable in the synthesis of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (Smolobochkin et al., 2017).

Palladium-Catalyzed Sulfonylation

  • Palladium-catalyzed sulfonylation techniques involving 2-aryloxypyridines show promise for creating ortho-sulfonylated phenols, which may be applicable to the synthesis or modification of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (Xu et al., 2015).

Antitumor Potential

  • Some 2-(2-aminopyrimidin-4-yl)phenol derivatives show potential as antitumor compounds. Modifications like substituting with pyrrolidine-3,4-diol at specific positions have shown inhibitory activity against CDK1 and CDK2, indicating potential research applications in cancer treatment (Lee et al., 2011).

Antimicrobial Applications

  • Novel cyclizations of specific phenylsulfonamido acids to create 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, achieved using polyphosphate ester (PPE), have shown antimicrobial activity. Such cyclizations could be relevant for creating derivatives of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol with antimicrobial properties (Zareef et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-4-pyrrolidin-1-ylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c11-9-7-8(3-4-10(9)13)16(14,15)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWCJYVBLURXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

CAS RN

726151-75-3
Record name 2-amino-4-(pyrrolidine-1-sulfonyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.